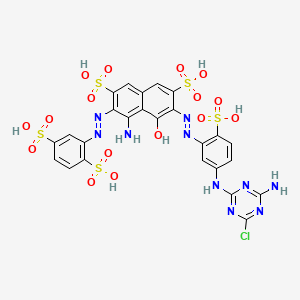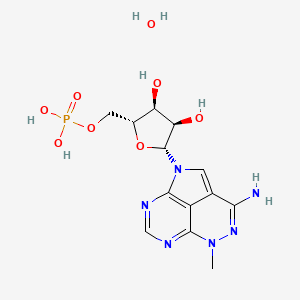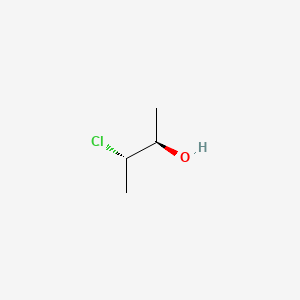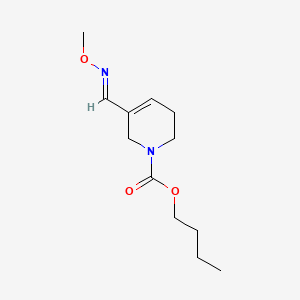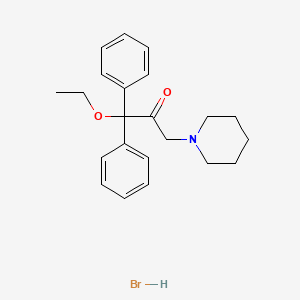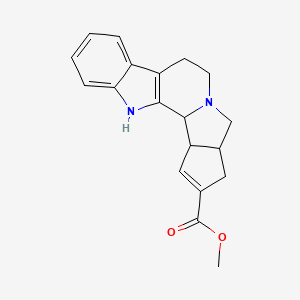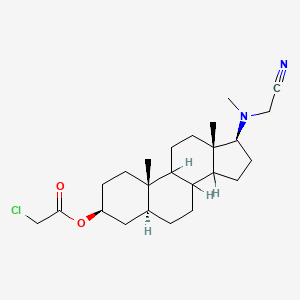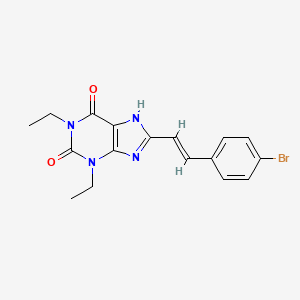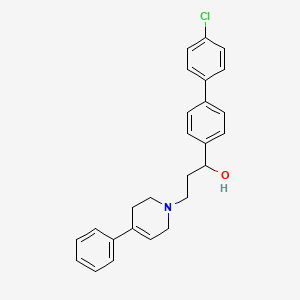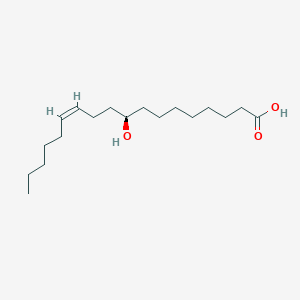
(Z,9R)-9-hydroxyoctadec-12-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,9R)-9-hydroxyoctadec-12-enoic acid is a hydroxylated fatty acid derivative It is a stereoisomer of octadecenoic acid, characterized by the presence of a hydroxyl group at the 9th carbon and a double bond between the 12th and 13th carbons in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9R)-9-hydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the use of enzymatic catalysis, where specific enzymes such as lipoxygenases are employed to introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis, where the precursor octadecenoic acid undergoes hydroxylation using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods are also employed, particularly when large quantities are required, with optimization of reaction conditions to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,9R)-9-hydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 9-ketooctadec-12-enoic acid or 9-carboxyoctadec-12-enoic acid.
Reduction: Formation of 9-hydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z,9R)-9-hydroxyoctadec-12-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and as a bioactive lipid in various physiological processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of (Z,9R)-9-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl group and double bond confer unique reactivity, allowing it to participate in redox reactions and interact with cellular receptors, influencing processes such as inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position and configuration of the double bonds.
13-hydroxyoctadecadienoic acid: Similar in structure but with the hydroxyl group at the 13th carbon.
9,10-epoxyoctadecanoic acid: Contains an epoxide group instead of a hydroxyl group.
Uniqueness
(Z,9R)-9-hydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group and double bond. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
73891-08-4 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(Z,9R)-9-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,17,19H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-/t17-/m0/s1 |
Clé InChI |
BNZYDQIAPCVNAT-QLBOMPFWSA-N |
SMILES isomérique |
CCCCC/C=C\CC[C@@H](CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCCC(CCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


